3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one
Description
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one (a six-membered lactam ring) substituted with a 1,3-benzodioxole group at the 3-position. The benzodioxole moiety contributes aromaticity and electron-rich properties, while the piperazin-2-one core introduces hydrogen-bonding capability due to its amide functionality.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(12-3-4-13-11)7-1-2-8-9(5-7)16-6-15-8/h1-2,5,10,12H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUMUSFCOWVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280756 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246550-13-9 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246550-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Amination Reaction
The most common and efficient method to synthesize 3-(2H-1,3-Benzodioxol-5-yl)piperazin-2-one involves a palladium-catalyzed amination reaction. This method couples the benzodioxole derivative with piperazine under the catalysis of a palladium complex, typically using a base such as cesium carbonate.
- Starting materials: 1,3-benzodioxole derivative and piperazine
- Catalyst: Palladium complex (e.g., Pd(0) species)
- Base: Cesium carbonate (Cs2CO3)
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or toluene
- Temperature: Elevated temperatures, generally between 80–120 °C
- Reaction time: Several hours (typically 12–24 hours)
This approach allows for the formation of the piperazin-2-one ring substituted at the 3-position with the benzodioxole moiety, yielding the target compound with high selectivity and yield.
Industrial Scale Synthesis
Industrial production mirrors the laboratory-scale palladium-catalyzed amination but employs continuous flow reactors and automated systems to enhance efficiency and reproducibility. Purification is typically achieved by crystallization or chromatographic methods to ensure a high purity product suitable for pharmaceutical applications.
Detailed Reaction Conditions and Analysis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd2(dba)3 | Pd-based catalysts optimized for flow |
| Base | Cs2CO3, K2CO3 | Cs2CO3 or other strong bases |
| Solvent | DMF, Toluene, NMP | DMF, Toluene, or greener alternatives |
| Temperature | 80–120 °C | Controlled, often 90–110 °C |
| Reaction Time | 12–24 hours | Reduced via continuous flow (hours to minutes) |
| Purification | Flash chromatography, recrystallization | Crystallization, preparative chromatography |
| Yield | 70–90% | >85% with optimized conditions |
Alternative Synthetic Approaches
While palladium-catalyzed amination is predominant, other synthetic routes have been explored, including:
- Nucleophilic substitution reactions: Direct substitution on activated benzodioxole derivatives with piperazine under basic conditions.
- Cyclization methods: Formation of the piperazin-2-one ring via intramolecular cyclization starting from appropriate precursors.
- Reductive amination: Utilizing aldehyde derivatives of benzodioxole with piperazine, followed by reduction to form the piperazinone ring.
These alternative methods are generally less efficient or require more complex reaction conditions compared to palladium catalysis.
Chemical Reaction Analysis
This compound is chemically versatile and can undergo various transformations:
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Introduction of carboxyl or ketone groups |
| Reduction | Lithium aluminum hydride (LiAlH4) | Reduction of carbonyl groups to alcohols or amines |
| Nucleophilic substitution | Sodium azide, sodium methoxide in polar solvents | Formation of substituted derivatives |
Purification Techniques
- Crystallization: Commonly used for final product isolation in both lab and industrial scales.
- Chromatography: Flash chromatography is used for laboratory purification; preparative HPLC or column chromatography for higher purity requirements.
- Drying agents: Sodium sulfate (Na2SO4) often used for drying organic layers before solvent removal.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Amination | Efficient coupling of benzodioxole and piperazine | High yield, good selectivity, scalable | Requires expensive Pd catalyst, sensitive to moisture |
| Nucleophilic Substitution | Direct substitution on activated benzodioxole | Simpler reagents | Lower yields, harsher conditions |
| Cyclization Approach | Intramolecular ring closure | Potential for diverse derivatives | Multi-step, more complex |
| Reductive Amination | Aldehyde intermediate with piperazine | Mild conditions | Requires additional reduction step |
Research Findings and Practical Notes
- The palladium-catalyzed amination is the most widely reported and industrially relevant method due to its efficiency and scalability.
- Reaction conditions such as temperature, solvent choice, and base significantly affect yield and purity.
- Continuous flow reactors in industrial setups reduce reaction times and improve reproducibility.
- Purification methods are critical to remove palladium residues and other impurities, ensuring pharmaceutical-grade quality.
- Stability studies indicate the compound remains stable under controlled conditions but can degrade if exposed to moisture or light over extended periods.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an antitumor agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to influence GABA-ergic neurotransmission in the brain, which may contribute to its anticonvulsant and antidepressant activities . Additionally, its antitumor effects are believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Benzodioxole Substituents
- (2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one (): Structure: Contains a propenone linker between the benzodioxole and a 4-phenylpiperazine group. This may influence binding affinity in receptor interactions. Crystallography: Not reported in the evidence, but analogous compounds (e.g., ) adopt triclinic (P1) systems with elongated cell parameters (e.g., a = 12.188 Å, b = 12.589 Å, c = 17.102 Å), suggesting flexible packing due to bulky substituents .
- 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (–13): Structure: Benzodioxole linked via a methyl group to a piperazine ring, which is further connected to a pyrimidine heterocycle. The target compound’s lactam group may instead favor protease or peptidase binding. Crystallography: Orthorhombic (Pccn) system with a = 21.3085 Å, b = 18.6249 Å, c = 7.48851 Å, indicating a rigid, layered packing structure due to the planar pyrimidine .
Piperazinone Derivatives with Heterocyclic Substituents
3-(3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one ():
- Structure : Bivalent benzoxazolone-piperazine derivative with alkyl chain spacers.
- Key Differences : The dual benzoxazolone groups and flexible alkyl chains may confer multivalent binding properties, contrasting with the target compound’s single benzodioxole and rigid lactam.
- Synthesis : Prepared via a multi-step route (General Procedure D) with moderate yields (51–53%), typical for complex heterocycles .
5-(1,3-Benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine Dihydrochloride ():
- Structure : Incorporates a thiadiazine ring fused to piperazine and benzodioxole.
- Key Differences : The thiadiazine core introduces sulfur, which may enhance metabolic stability or metal coordination compared to the lactam’s oxygen.
- Pharmacology : Marketed as a medicinal compound, suggesting CNS or antimicrobial applications .
Crystallographic and Physicochemical Properties
- Solubility and LogP: The target compound’s lactam ring likely increases polarity (lower LogP) compared to propenone-linked derivatives (e.g., ). For example, 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine has LogP = 2.8 (), suggesting moderate lipophilicity .
Biological Activity
Overview
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one is a compound characterized by its unique structure, consisting of a benzodioxole ring fused to a piperazine ring. Its molecular formula is C11H12N2O3, with a molecular weight of 220.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines, suggesting that this compound may inhibit cell growth and division through mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It has been reported to inhibit enzymes involved in metabolic pathways, impacting overall metabolic flux. This inhibition can lead to alterations in cellular processes that are critical for tumor growth and survival.
Cellular Effects
Research indicates that this compound exerts notable effects on various cell types:
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells such as HeLa and A549 cell lines by causing cell cycle arrest at the S-phase and G2/M-phase.
- Cell Viability Studies : In vitro studies using the CellTiterBlue assay have demonstrated reduced viability in treated cancer cells compared to controls, indicating its potential as an antitumor agent .
Dosage and Temporal Effects
The biological activity of this compound is dose-dependent:
- Low Dose Efficacy : Low doses have shown therapeutic effects, such as inhibiting tumor growth without significant toxicity.
- High Dose Toxicity : Conversely, high doses may lead to adverse effects, necessitating careful dosage considerations in therapeutic applications.
Metabolic Pathways
The compound's involvement in metabolic pathways is significant:
- Interaction with Enzymes : It interacts with various enzymes and cofactors that play crucial roles in metabolism, affecting metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells are mediated by specific transporters:
- Subcellular Localization : The compound exhibits specific localization within cellular compartments, which can influence its biological activity and efficacy.
Case Studies
Several studies have explored the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one?
Answer:
The compound is typically synthesized via:
- Catalytic enantioselective decarboxylative allylic alkylation : This method uses chiral catalysts to achieve stereocontrol, particularly for α-tertiary piperazin-2-ones. Protecting group tolerance (e.g., benzodioxole) is critical for regioselectivity .
- Multi-step alkylation : Piperazine derivatives are alkylated with benzodioxolylmethyl groups under optimized conditions (e.g., coupling reagents, temperature control) .
- Continuous flow synthesis : Automated reactors enhance reaction efficiency and purity, especially for scaled-up research applications .
Advanced: How can researchers address enantioselectivity challenges in synthesizing α-tertiary piperazin-2-ones?
Answer:
Key strategies include:
- Chiral catalyst optimization : Palladium-based catalysts with tailored ligands improve enantiomeric excess (ee) in decarboxylative allylic alkylation .
- Protecting group modulation : Bulky groups on the benzodioxole moiety reduce steric hindrance, enhancing stereochemical outcomes .
- Kinetic resolution : Racemic mixtures can be resolved via enzymatic or chromatographic methods to isolate enantiopure products .
Basic: What analytical techniques are used for structural characterization of this compound?
Answer:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- NMR spectroscopy : Assigns proton and carbon environments, confirming substitution patterns on the piperazine and benzodioxole rings .
- Mass spectrometry : Validates molecular weight and fragmentation pathways, critical for purity assessment .
Advanced: How should conflicting reports on biological activity (e.g., Factor Xa inhibition vs. anticancer effects) be resolved?
Answer:
- Comparative assays : Use standardized protocols (e.g., enzyme inhibition assays for Factor Xa vs. cytotoxicity screens for anticancer activity ).
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., benzodioxole or piperazine groups) to isolate target-specific effects .
- In silico docking : Predict binding modes to distinguish off-target interactions (e.g., benzodioxole binding to Factor Xa’s S4 pocket ).
Basic: What are the known biological targets or pharmacological activities of this compound?
Answer:
- Factor Xa inhibition : Potent anticoagulant activity via competitive binding to Factor Xa’s active site .
- Anticancer potential : Modulates apoptosis pathways in cell lines, possibly through kinase inhibition .
- Enzyme modulation : Interacts with cytochrome P450 isoforms, affecting drug metabolism .
Advanced: What strategies improve yield and purity in multi-step syntheses?
Answer:
- Reaction optimization : Adjust temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to minimize side reactions .
- Purification techniques : Use preparative HPLC or recrystallization to isolate high-purity intermediates .
- In-line monitoring : Employ real-time analytics (e.g., FTIR) in flow reactors to track reaction progress .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .
- Light sensitivity tests : Expose to UV/VIS light to assess photostability .
Advanced: How can researchers elucidate the compound’s interaction with biological targets?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
